(3-((Diisopropylamino)methyl)phenyl)boronic acid
Description
(3-((Diisopropylamino)methyl)phenyl)boronic acid is an organoboron compound characterized by a phenyl ring substituted with a boronic acid (-B(OH)₂) group at the meta position and a diisopropylamino-methyl (-CH₂-N(iPr)₂) moiety. The diisopropylamino group introduces significant steric bulk and basicity, influencing the compound’s electronic properties, solubility, and reactivity. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, biochemical sensing, and medicinal chemistry due to their ability to form reversible covalent bonds with diols and other nucleophiles .
The synthesis of this compound can be achieved via palladium-catalyzed borylation of aryl halides using diisopropylaminoborane (H₂B-N(iPr)₂) as a boron source, followed by hydrolysis . Alternatively, Grignard reagents reacting with H₂B-N(iPr)₂ under Barbier conditions yield organo(diisopropylamino)boranes, which are hydrolyzed to boronic acids .
Properties
Molecular Formula |
C13H22BNO2 |
|---|---|
Molecular Weight |
235.13 g/mol |
IUPAC Name |
[3-[[di(propan-2-yl)amino]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C13H22BNO2/c1-10(2)15(11(3)4)9-12-6-5-7-13(8-12)14(16)17/h5-8,10-11,16-17H,9H2,1-4H3 |
InChI Key |
YOZATTMUJDWJEK-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)CN(C(C)C)C(C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-((Diisopropylamino)methyl)phenyl)boronic acid typically involves the following steps:
Formation of the Boronic Acid Group: This can be achieved through the hydroboration of an appropriate precursor, such as an aryl halide, followed by oxidation.
Introduction of the Diisopropylamino Methyl Group: This step involves the alkylation of the phenyl ring with diisopropylamine and formaldehyde under basic conditions.
Industrial Production Methods:
Types of Reactions:
Suzuki-Miyaura Coupling: This is a key reaction where this compound can participate in the formation of carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The diisopropylamino methyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate various reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products:
Biaryls: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(3-((Diisopropylamino)methyl)phenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (3-((Diisopropylamino)methyl)phenyl)boronic acid in reactions such as the Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product, regenerating the catalyst.
Comparison with Similar Compounds
Structural and Electronic Comparisons
a. Substituent Effects on Reactivity
- (3-((Diisopropylamino)methyl)phenyl)boronic Acid: The diisopropylamino group is electron-donating, reducing the Lewis acidity of the boron atom compared to unsubstituted phenylboronic acid. This lowers its reactivity in boronate ester formation with diols . Steric hindrance from the bulky diisopropyl group may limit access to the boron center, affecting binding kinetics.
- 3-Aminophenylboronic Acid (3APBA) and 3-(Acetamidomethyl)phenylboronic Acid (3AAPBA): 3APBA has an electron-donating amino group, while 3AAPBA’s acetamidomethyl group is less basic. Both exhibit higher Lewis acidity than the diisopropylamino derivative, enhancing diol-binding efficiency . Reduced steric bulk compared to the target compound improves interactions with biological targets, such as fungal histone deacetylases .
- (3-(Dimethylcarbamoyl)phenyl)boronic Acid: The electron-withdrawing carbamoyl group increases boron’s Lewis acidity, promoting stronger diol interactions. However, steric effects are less pronounced than with diisopropylamino substituents .
b. Solubility and Stability
- The diisopropylamino group enhances solubility in organic solvents (e.g., ethanol, DMSO), making the compound suitable for organic synthesis .
- In contrast, carboxy-substituted phenylboronic acids (e.g., 4-carboxyphenylboronic acid) are water-soluble but form less stable boronate esters due to electrostatic repulsion with anionic diols .
a. Antifungal Activity
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid: Inhibits fungal histone deacetylase (RPD3) at 1 µM, outperforming trichostatin A (1.5 µM). The methoxyethylphenoxy group enhances target specificity . Compared to the diisopropylamino derivative, this compound’s smaller substituents allow better enzyme active-site penetration.
b. Anticancer Activity
- Boronic Acid-Containing cis-Stilbenes (e.g., 13c): Inhibit tubulin polymerization (IC₅₀ = 21–22 µM) and cancer cell growth (IC₅₀ = 0.48–2.1 µM). The stilbene framework provides rigidity, while the boronic acid interacts with tubulin’s colchicine-binding site . The diisopropylamino derivative’s bulkier structure may hinder such interactions, though its basicity could enable pH-dependent targeting.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
